(6-(Benzylamino)-2-methylpyridin-3-yl)methanol

Chemical Purity Procurement Specification Analytical Quality Control

(6-(Benzylamino)-2-methylpyridin-3-yl)methanol (CAS 1355174-21-8) is a trisubstituted pyridine derivative functionalized with a C-6 benzylamino group, a C-2 methyl group, and a C-3 hydroxymethyl group (molecular formula C14H16N2O; MW 228.29). This substitution pattern positions the compound as a versatile synthetic intermediate within the broader 2,3,6-trisubstituted pyridine family, a privileged scaffold in kinase inhibitor design.

Molecular Formula C14H16N2O
Molecular Weight 228.29 g/mol
Cat. No. B13000674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-(Benzylamino)-2-methylpyridin-3-yl)methanol
Molecular FormulaC14H16N2O
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)NCC2=CC=CC=C2)CO
InChIInChI=1S/C14H16N2O/c1-11-13(10-17)7-8-14(16-11)15-9-12-5-3-2-4-6-12/h2-8,17H,9-10H2,1H3,(H,15,16)
InChIKeyOOIZXMWZNWPISB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-(Benzylamino)-2-methylpyridin-3-yl)methanol (CAS 1355174-21-8): A Specialized Pyridine-Methanol Scaffold for Kinase-Focused Medicinal Chemistry


(6-(Benzylamino)-2-methylpyridin-3-yl)methanol (CAS 1355174-21-8) is a trisubstituted pyridine derivative functionalized with a C-6 benzylamino group, a C-2 methyl group, and a C-3 hydroxymethyl group (molecular formula C14H16N2O; MW 228.29) . This substitution pattern positions the compound as a versatile synthetic intermediate within the broader 2,3,6-trisubstituted pyridine family, a privileged scaffold in kinase inhibitor design [1]. The benzylamino moiety distinguishes it from simpler 6-amino or 6-alkylamino analogs by introducing an aromatic ring capable of engaging in pi-pi stacking interactions with hydrophobic enzyme pockets, making the compound a strategic building block for constructing ATP-competitive kinase inhibitors.

Why 6-Amino or 6-Alkylamino Pyridine-Methanol Analogs Cannot Substitute (6-(Benzylamino)-2-methylpyridin-3-yl)methanol in Kinase-Targeted Synthesis


Trisubstituted pyridine-methanol intermediates are not functionally interchangeable; the identity of the 6-position amine substituent profoundly influences both synthetic reactivity and the pharmacological properties of downstream products [1]. The benzylamino group in (6-(Benzylamino)-2-methylpyridin-3-yl)methanol provides a unique combination of steric bulk, conformational flexibility, and aromatic character that smaller amines (e.g., -NH2, -NHCH3) lack and that bulkier aliphatic amines (e.g., -NH-cyclohexyl) cannot replicate due to the absence of the planar phenyl ring [2]. Substituting a 6-amino or 6-methylamino analog would eliminate critical pi-stacking interactions with the kinase hinge-binding region, potentially reducing binding affinity by orders of magnitude—a well-documented phenomenon in ATP-competitive kinase inhibitor structure-activity relationships [2]. Conversely, substitution with a 6-phenethylamino analog increases linker flexibility, which may reduce conformational preorganization. The following quantitative evidence section details these differentiation points.

Quantitative Differentiation Evidence for (6-(Benzylamino)-2-methylpyridin-3-yl)methanol vs. Closest Structural Analogs


Commercially Available Purity: 98% Baseline for (6-(Benzylamino)-2-methylpyridin-3-yl)methanol vs. 95% Typical for Bulkier Amine Analogs

The target compound is routinely available at 98% purity from commercial suppliers, establishing a procurement-grade material suitable for direct use in medicinal chemistry without additional purification . In contrast, sterically hindered analogs such as tert-Butyl ((6-(benzylamino)-2-methylpyridin-3-yl)methyl)carbamate are typically offered at 95% purity, reflecting the greater synthetic challenge and purification burden associated with bulkier protecting-group-containing derivatives .

Chemical Purity Procurement Specification Analytical Quality Control

Benzylamino Substituent Confers Enhanced Lipophilicity (cLogP ≈ 2.1) vs. 6-Amino Analog (cLogP ≈ 0.4), Improving Membrane Permeability Potential of Downstream Inhibitors

The target compound, bearing a benzylamino group, possesses a calculated logP (cLogP) of approximately 2.1, which is substantially higher than the 6-amino analog (6-amino-2-methylpyridin-3-yl)methanol (cLogP ≈ 0.4, based on ChemSrc data) and the 6-methylamino analog (cLogP ≈ 0.9) . This ~1.7 log unit increase in lipophilicity places the compound closer to the optimal cLogP range (1–3) for central nervous system drug candidates and correlates with improved passive membrane permeability in the downstream kinase inhibitor products [1].

Lipophilicity Drug-likeness Membrane Permeability

Benzylamino Group Enables Specific Hinge-Region Pi-Stacking Interactions Absent in Non-Aromatic 6-Amine Analogs, as Evidenced by Kinase Inhibitor Co-Crystal Structures in Related Benzylamino-Pyridine Series

Crystallographic studies of benzylamino-containing pyridine kinase inhibitors reveal that the benzyl phenyl ring engages in edge-to-face or parallel-displaced pi-stacking interactions with the kinase hinge tyrosine or phenylalanine residues, a contact geometry that 6-amino, 6-methylamino, and 6-cyclohexylamino analogs structurally cannot form [1]. In a related benzylamino-thiazole ALK5 inhibitor series, the N-(3-fluorobenzyl) analog achieved an IC50 of 7.01 nM, with the benzyl group identified as a critical pharmacophoric element for hinge binding [2].

Kinase Hinge Binding Pi-Pi Stacking Structure-Based Drug Design

C-6 Benzylamino Substituent Provides Steric Bulk for Kinase Selectivity Modulation Compared to Unsubstituted 6-Amino Analogs

The benzylamino group introduces significantly greater steric bulk (estimated van der Waals volume ≈ 100 ų) at the 6-position compared to the 6-amino analog (≈ 17 ų) or 6-methylamino analog (≈ 35 ų) [1]. In multisubstituted pyridin-3-amine kinase inhibitor design, larger 6-position substituents have been correlated with improved selectivity profiles by occupying the kinase selectivity pocket adjacent to the hinge region, a strategy well-documented for discriminating between closely related kinases such as EGFR and HER2 [2].

Kinase Selectivity Steric Hindrance Structure-Activity Relationship

Optimal Procurement Scenarios for (6-(Benzylamino)-2-methylpyridin-3-yl)methanol in Kinase Inhibitor Discovery and Development


Construction of ATP-Competitive Type I Kinase Inhibitor Libraries with Hinge-Binding Benzylamino Pharmacophore

The C-3 hydroxymethyl group serves as a synthetic handle for introducing diverse warheads (e.g., through Mitsunobu reaction with phenols, oxidation to the aldehyde for reductive amination, or conversion to a leaving group for nucleophilic displacement). The benzylamino moiety at C-6 is optimally positioned to interact with the kinase hinge region, as demonstrated by the 7.01 nM ALK5 inhibitory potency of related benzylamino-thiazole pyridines [1]. Procurement of the 98% purity building block enables library synthesis without additional purification steps, accelerating hit-to-lead timelines.

Synthesis of Selective PI3K or mTOR Inhibitor Precursors Requiring 6-Benzylamino Pyridine Scaffold

Patents disclosing pyridine compounds as PI3 kinase inhibitors (e.g., US-9056832-B2, EP2758387) specify 6-substituted benzylamino pyridine intermediates as key precursors [2]. The target compound's specific substitution pattern (C-2 methyl, C-3 hydroxymethyl, C-6 benzylamino) matches the intermediate architecture required for constructing fused pyridine-containing PI3K inhibitors and ALK kinase modulators described in kinase inhibitor patent literature . The benzyl group's aromatic character provides a pi-interaction anchor that aliphatic amine analogs cannot offer.

Late-Stage Functionalization via C-3 Hydroxymethyl Group in Multi-Step Kinase Inhibitor Synthesis

The hydroxymethyl group at the 3-position provides a mild, orthogonal functionalization point distinct from the 6-benzylamino group. This regiochemical arrangement enables sequential derivatization strategies: for example, the benzylamino group can be protected (as a tert-butyl carbamate derivative, CAS 1355226-64-0) while the hydroxymethyl group undergoes oxidation, acylation, or Mitsunobu coupling . The higher purity of the parent alcohol (98%) compared to the pre-protected carbamate (95%) may favor in-house protection strategies for cost-sensitive projects.

Development of CNS-Penetrant Kinase Inhibitors Leveraging Optimized cLogP (≈2.1) from the Benzylamino Building Block

The calculated logP of approximately 2.1 positions the target compound-derived inhibitors favorably within the CNS drug-likeness space (cLogP 1–4). In a series of truncated pyridinylbenzylamines optimized for neuronal nitric oxide synthase inhibition, benzylamino-containing compounds achieved Ki values of 30 nM for human nNOS with excellent membrane permeability, demonstrating the viability of the benzylamino-pyridine scaffold for CNS targets [3]. The target compound serves as the foundational building block for constructing such CNS-active kinase inhibitors.

Quote Request

Request a Quote for (6-(Benzylamino)-2-methylpyridin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.